molecular formula C7H5ClN2O4 B019484 1-Chloro-2-methyl-4,5-dinitrobenzene CAS No. 56136-79-9

1-Chloro-2-methyl-4,5-dinitrobenzene

Cat. No. B019484
CAS RN: 56136-79-9
M. Wt: 216.58 g/mol
InChI Key: WQSOOJHJGVAMQN-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dinitrobenzene is used as a reagent for the detection and determination of pyridine compounds. It has been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH). It is an irreversible inhibitor of human thioredoxin reductase .


Synthesis Analysis

The synthesis of 1-Chloro-2-methyl-4,5-dinitrobenzene involves a two-step nitration reaction. The first step involves the nitration of the benzene ring and the second step involves the nitration of the methyl group. The title compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation . The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Molecular Structure Analysis

The molecular formula of 1-Chloro-2,4-dinitrobenzene is C6H3ClN2O4 and its molecular weight is 202.552 .


Chemical Reactions Analysis

1-Chloro-2,4-dinitrobenzene undergoes a two-step nitration reaction, with the first step involving the nitration of the benzene ring and the second step involving the nitration of the methyl group. It also undergoes conjugation with erythrocyte glutathione (GSH) to form 2,4-dinitrophenyl-S-glutathione .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2,4-dinitrobenzene include a molecular weight of 202.552 . Other properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density are available from NIST/TRC Web Thermo Tables .

Safety And Hazards

1-Chloro-2,4-dinitrobenzene is harmful if swallowed and fatal in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye damage .

properties

IUPAC Name

1-chloro-2-methyl-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSOOJHJGVAMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302453
Record name 1-chloro-2-methyl-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methyl-4,5-dinitrobenzene

CAS RN

56136-79-9
Record name NSC151027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-2-methyl-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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